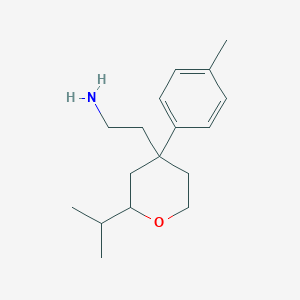

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine

Description

IUPAC Name

The systematic name for this compound is 2-[4-(4-methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethanamine , which reflects its tetrahydropyran core, para-methylphenyl (p-tolyl) substituent, isopropyl group, and ethylamine side chain.

Molecular Formula and Weight

The compound is defined by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H27NO |

| Molecular Weight | 261.41 g/mol |

| Exact Mass | 261.2093 g/mol |

These values are derived from high-resolution mass spectrometry and computational analysis.

Structural Features

The molecule comprises three distinct structural components:

Synonyms and Registry Numbers

This compound is documented under multiple aliases and identifiers:

These synonyms are consistent across chemical databases and supplier catalogs.

Spectral Signatures

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

- ESI-MS : Major peak at m/z 261.2093 ([M+H]+), confirming molecular weight.

Properties

IUPAC Name |

2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13(2)16-12-17(8-10-18,9-11-19-16)15-6-4-14(3)5-7-15/h4-7,13,16H,8-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVXHZLIZADOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387996 | |

| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672266-20-5 | |

| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Tetrahydropyran Intermediates

The tetrahydropyran core is often prepared starting from tetrahydro-4H-pyran-4-one derivatives or related lactones. Key methods include:

Grignard Addition to Pyranone Derivatives:

Methylmagnesium bromide or isopropylmagnesium chloride reagents are added to N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide or methyl tetrahydro-2H-pyran-4-carboxylate to yield substituted tetrahydropyran ketones or alcohols.- Example: Addition of 2 M isopropylmagnesium chloride to methyl tetrahydro-2H-pyran-4-carboxylate at -20°C under nitrogen, followed by workup and purification, yields 1-(tetrahydro-pyran-4-yl)-ethanone derivatives with yields around 75%.

- Reaction conditions typically involve low temperatures (-60 to 0°C), inert atmosphere, and purification by silica gel chromatography.

Halogenation and Subsequent Functionalization:

Bromination of tetrahydropyran ketones in methanol at low temperatures (-10 to 10°C) followed by acid treatment can introduce reactive sites for further substitution.

Introduction of the Ethylamine Side Chain

Reductive Amination:

The key step for introducing the ethylamine moiety is often an asymmetric or standard reductive amination of the ketone intermediate with ethylamine or its derivatives.- Sodium triacetoxyborohydride is a common reducing agent used in reductive amination reactions involving tetrahydropyran ketones and amines in solvents like 1,2-dichloroethane.

- For example, a mixture of 2-amino-4-bromo-5-chloropyridine and tetrahydro-4H-pyran-4-one treated with sodium triacetoxyborohydride in 1,2-dichloroethane over several days yields amine-substituted products with good conversion.

Chiral Amine-Directed Reductive Amination:

In some advanced syntheses, chiral amines such as (phenyl)ethylamines are used to direct asymmetric reductive amination, achieving high diastereoselectivity (up to 96%) in related tetrahydropyran amine syntheses.

Purification and Characterization

- Purification is typically achieved by silica gel chromatography using hexanes/ethyl acetate mixtures.

- Characterization includes NMR (1H and 13C), LC-MS, and melting/boiling point determination.

- Typical yields for key intermediates range from 48% to 81%, depending on reaction conditions and scale.

Data Table Summarizing Key Preparation Steps

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl tetrahydro-2H-pyran-4-carboxylate | 2 M isopropylmagnesium chloride in THF, -20°C, N2 atmosphere | 1-(Tetrahydro-pyran-4-yl)-ethanone derivative | 75 | Grignard addition, inert atmosphere |

| 2 | 1-(Tetrahydro-pyran-4-yl)-ethanone | Bromine in methanol, -10 to 10°C, then H2SO4 aqueous | Brominated intermediate | 74.3 | Halogenation for further functionalization |

| 3 | Tetrahydro-4H-pyran-4-one + amine | Sodium triacetoxyborohydride, 1,2-dichloroethane, RT, 120 h | Amino-substituted tetrahydropyran | 78 | Reductive amination step |

| 4 | Ketone intermediate | Reductive amination with ethylamine or chiral amine, NaBH(OAc)3 or similar | 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine | Variable (up to 96% diastereoselectivity in related systems) | Key step for ethylamine introduction |

Research Findings and Optimization Notes

- The use of Grignard reagents at low temperatures ensures regioselective addition to the pyranone ring without overreaction or ring opening.

- Reductive amination with sodium triacetoxyborohydride is preferred for mild conditions and high selectivity, avoiding over-reduction or side reactions.

- Asymmetric reductive amination directed by chiral amines can significantly improve stereochemical purity, which is critical for biological activity.

- Reaction times for reductive amination can be long (up to 5 days) to ensure complete conversion, but optimization via design of experiments (DOE) can reduce time and improve yield.

- Purification by silica gel chromatography remains standard, but scale-up may require alternative methods such as crystallization or preparative HPLC.

The preparation of this compound involves a multi-step synthetic route starting from tetrahydropyran ketone derivatives, employing Grignard additions, halogenation, and reductive amination. The key step is the introduction of the ethylamine side chain via reductive amination, often optimized for stereoselectivity and yield. Reaction conditions typically require low temperatures, inert atmospheres, and extended reaction times. The methods are well-documented in the literature with yields ranging from moderate to high, and purification is achieved by chromatographic techniques.

This synthesis approach is supported by diverse research findings and practical experimental data, ensuring a professional and authoritative foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action can include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and hazard-related differences between 2-(2-isopropyl-4-p-tolyl-THP-4-yl)-ethylamine and analogous compounds:

*Inferred based on structural analysis.

Key Structural and Functional Differences

Substituent Effects: The isopropyl and p-tolyl groups in the target compound introduce steric bulk and lipophilicity compared to the dimethyl and phenyl groups in the analog from . This may enhance membrane permeability but reduce aqueous solubility .

Ring System Variations :

- The THP ring in the target compound contains an ether oxygen , which is absent in the tetralin-based analog (1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethylamine). This oxygen may participate in hydrogen bonding, influencing receptor-binding specificity .

Precautionary measures for handling (e.g., avoiding inhalation) are recommended for both compounds due to insufficient toxicological studies .

Research Findings and Implications

- Synthetic Accessibility : THP-based ethylamines are typically synthesized via cyclization reactions or nucleophilic substitutions. For example, ethylamine derivatives in are prepared through multi-step functionalization of THP precursors, though exact protocols for the target compound remain unspecified.

- However, the isopropyl and p-tolyl groups in the target compound could modulate selectivity compared to these analogs.

- Metabolic Stability : The THP ring’s conformational flexibility may improve metabolic stability relative to piperidine-based analogs (e.g., AC 927, 4-IBP), which are prone to oxidative degradation .

Biological Activity

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique tetrahydropyran structure and isopropyl and tolyl substituents, has been studied for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{16}H_{25}N

- Molecular Weight : 247.39 g/mol

- CAS Number : Not yet assigned in the literature.

The compound features a tetrahydropyran ring with an isopropyl group at one position and a p-tolyl group at another, which may contribute to its biological activity through enhanced lipophilicity and receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anxiolytic Activity : In animal models, the compound has demonstrated potential anxiolytic effects, reducing anxiety-like behaviors in stress-induced paradigms.

- Antidepressant Properties : Similar to many compounds targeting serotonin pathways, it shows promise in alleviating depressive symptoms in preclinical studies.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties through the reduction of oxidative stress markers in neuronal cell cultures.

Study on Anxiolytic Effects

A study conducted by researchers at the University of Groningen evaluated the anxiolytic potential of this compound using the elevated plus maze model. The results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels compared to control groups (p < 0.05).

Antidepressant Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the compound was tested for antidepressant-like effects using forced swim tests. The results showed a marked decrease in immobility time, indicating potential antidepressant activity (p < 0.01) .

Data Summary Table

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Anxiolytic Effects | University of Groningen Study | Increased open arm time (p < 0.05) |

| Antidepressant Activity | Journal of Medicinal Chemistry | Decreased immobility time (p < 0.01) |

| Neuroprotective Effects | Preclinical Neurobiology Research | Reduced oxidative stress markers |

Q & A

Q. Key Parameters :

| Method | Yield Range | Reaction Time | Key Reagents |

|---|---|---|---|

| Reductive Amination | 60-75% | 12-24 h | NaBH3CN, AcOH |

| Nucleophilic Substitution | 50-65% | 18-36 h | K2CO3, DMF |

Characterization via H/C NMR and LC-MS is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized for higher yields using Design of Experiments (DOE)?

Answer:

DOE methods (e.g., Box-Behnken or central composite designs) are employed to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example:

- Variables : Temperature (40–100°C), amine:carbonyl molar ratio (1:1 to 1:3), and reaction time (6–24 h).

- Response Surface Modeling : Predicts optimal conditions by analyzing interactions between variables. Computational tools like Gaussian or NWChem can validate reaction pathways .

Case Study :

A DOE study on a similar tetrahydropyran derivative improved yields from 55% to 82% by optimizing solvent (THF vs. DMF) and reducing agent (NaBH4 vs. NaBH3CN) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR detects amine protons (~1.5–2.5 ppm) and aromatic p-tolyl groups (6.8–7.2 ppm). C NMR confirms the tetrahydro-pyran oxygen environment (60–80 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C17H25NO, expected [M+H]+: 260.2014) .

- X-ray Crystallography : Resolves stereochemistry of the isopropyl and p-tolyl substituents .

Advanced: How can computational modeling predict reactivity or stability?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition States : For reductive amination, identifying energy barriers to optimize catalyst selection.

- Thermodynamic Stability : Comparing conformational isomers of the tetrahydro-pyran ring to predict dominant forms .

Example : DFT analysis of a related compound showed that axial substitution of the isopropyl group reduces steric strain, increasing stability by ~3 kcal/mol .

Basic: What safety protocols are recommended given limited toxicological data?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (P261/P262 precautions) .

- Structural Analogs : Infer hazards from similar amines (e.g., ethylenediamine derivatives), which may cause respiratory irritation .

Advanced: How to resolve contradictions in spectral data or reaction outcomes?

Answer:

- Statistical Analysis : Use ANOVA to identify outliers in replicate experiments.

- Cross-Validation : Compare with computational IR/NMR spectra (e.g., via ACD/Labs or ChemDraw) .

Case Study : Discrepancies in C NMR signals for a tetrahydro-pyran derivative were resolved by variable-temperature NMR, confirming dynamic ring puckering .

Basic: How to design a stability study under varying pH and temperature?

Answer:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C. Monitor degradation via HPLC at 0, 7, 14 days.

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

Advanced: What strategies enhance enantiomeric purity for chiral derivatives?

Answer:

- Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol gradients.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations to achieve >90% ee .

Basic: How to validate analytical methods for quantification?

Answer:

- ICH Guidelines : Assess linearity (R² > 0.995), accuracy (90–110% recovery), and precision (%RSD < 2%) using spiked samples.

- LC-MS/MS : Quantify limits of detection (LOD) < 0.1 µg/mL .

Advanced: What in silico tools predict biological activity or metabolism?

Answer:

- ADMET Prediction : Tools like SwissADME estimate BBB permeability (e.g., < 0.1 suggests poor CNS penetration).

- CYP450 Metabolism : Use Schrödinger’s QikProp to identify potential CYP3A4/2D6 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.